molecular formula C11H10ClN B1612817 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile CAS No. 28049-60-7

1-(3-Chlorophenyl)cyclobutane-1-carbonitrile

Cat. No. B1612817
CAS RN: 28049-60-7
M. Wt: 191.65 g/mol
InChI Key: HZMRYIISYHOTSF-UHFFFAOYSA-N
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Patent
US05567722

Procedure details

According to the procedure of Butler and Pollatz (Butler, D. E. and J. C. Pollatz, J. Org. Chem. 36:1308 (1971), a reaction flask fitted with a mechanical stirrer, pressure equalizing addition funnel and thermometer was charged, under nitrogen, with 162 ml of DMSO; 17.62 g (0.44 mol) of 60% Nail/oil dispersion was added in portions over 5 minutes. A 20° C. water bath was applied while a solution of 24.5 g (0.162 mol) of (3-chlorophenyl)acetonitrile and 35.9 g (0.195 mol) of 1,3-dibromopropane in Et2O (100 ml) was added during 75 minutes with good stirring at such a rate that the reaction temperature was kept below 33° C. The mixture was stirred at 20° C. for 2 hours when it was cooled in an ice bath and treated cautiously with 8 ml of 2-propanol. The mixture was stirred at 10° C. for 15 minutes when it was treated cautiously with 120 ml of H20 at such a rate that the reaction temperature was kept below 15° C. After 15 minutes, the layers were separated and the aqueous layer was extracted with 4 portions of Et2O. The extracts were combined with the organic layer and this mixture was dried (MgSO4) and concentrated. A red oil was separated from the mineral oil and distilled to give 15.8 g (51%) of the titled product, b.p. 106°-110° C. (0.9 mm Hg).
Name
Quantity
162 mL
Type
reactant
Reaction Step One
[Compound]
Name
Nail/oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24.5 g
Type
reactant
Reaction Step Four
Quantity
35.9 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
8 mL
Type
solvent
Reaction Step Seven
Yield
51%

Identifiers

REACTION_CXSMILES
CS(C)=O.O.[Cl:6][C:7]1[CH:8]=[C:9]([CH2:13][C:14]#[N:15])[CH:10]=[CH:11][CH:12]=1.Br[CH2:17][CH2:18][CH2:19]Br>CCOCC.CC(O)C>[Cl:6][C:7]1[CH:8]=[C:9]([C:13]2([C:14]#[N:15])[CH2:19][CH2:18][CH2:17]2)[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
162 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Nail/oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
24.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CC#N
Step Five
Name
Quantity
35.9 g
Type
reactant
Smiles
BrCCCBr
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
8 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
with good stirring at such a rate that the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
36:1308 (1971), a reaction flask fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
addition funnel
ADDITION
Type
ADDITION
Details
was added during 75 minutes
Duration
75 min
CUSTOM
Type
CUSTOM
Details
was kept below 33° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 20° C. for 2 hours when it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at 10° C. for 15 minutes when it
Duration
15 min
ADDITION
Type
ADDITION
Details
was treated cautiously with 120 ml of H20 at such a rate that the reaction temperature
CUSTOM
Type
CUSTOM
Details
was kept below 15° C
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 4 portions of Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
this mixture was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A red oil was separated from the mineral oil
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.